molecular formula C8H11N3O B7951158 2-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one

2-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B7951158
M. Wt: 165.19 g/mol
InChI Key: RVZBURGBHNSVIF-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Preparation Methods

The preparation of 2-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one involves specific synthetic routes and reaction conditions. One method includes dissolving a mixture of the compound with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then processed in a supercritical fluid crystallization system, where carbon dioxide is fed into a crystallization autoclave, and the solution is sprayed into the autoclave via a spray nozzle. Composite particles are separated from the solution and collected at the bottom of the autoclave, resulting in the final product .

Chemical Reactions Analysis

2-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Oxygen, hydrogen peroxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Substitution reagents: Halogens, alkyl groups

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 2-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

2-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. For example, compounds with similar conformers or structural features can be identified using PubChem’s 2-D and 3-D neighboring sets . These similar compounds may share some properties with this compound but can also have distinct differences in their chemical behavior and applications.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-10-7-2-3-9-4-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZBURGBHNSVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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